17-phenyl trinor Prostaglandin F2alpha diethyl amide
Overview
Description
Bimatoprost diethyl amide is a synthetic analog of prostaglandin F2α, where the C-1 carboxyl group has been modified to an N-diethyl amide. This compound is primarily researched for its potential ocular hypotensive activity, which makes it a candidate for treating conditions like glaucoma .
Mechanism of Action
Target of Action
The primary target of 17-phenyl trinor Prostaglandin F2alpha diethyl amide is the FP receptor . This receptor is a part of the prostaglandin (PG) family, which plays a crucial role in a variety of physiological processes. The FP receptor specifically mediates the actions of Prostaglandin F2alpha (PGF2alpha), a potent bioactive lipid .
Mode of Action
This compound acts as an agonist of the FP receptor . This means it binds to the FP receptor and activates it, mimicking the action of the natural ligand, PGF2alpha . The activation of the FP receptor leads to various downstream effects, including the mobilization of calcium in cells .
Biochemical Pathways
The activation of the FP receptor by this compound leads to a series of biochemical reactions. These reactions are part of the Cyclooxygenase Pathway , which is involved in the production of prostanoids, including prostaglandins, prostacyclins, and thromboxanes. These molecules play key roles in inflammation, fever, and the formation of blood clots .
Pharmacokinetics
It is known that the compound is adiethyl amide analog of PGF2alpha . This modification likely affects its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability compared to the parent compound .
Result of Action
The activation of the FP receptor by this compound has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . This suggests that the compound may have potential therapeutic applications in conditions such as glaucoma and ocular hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other molecules that can bind to the FP receptor. Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
It is known that Prostaglandin (PG) esters and N-ethyl amides have demonstrated ocular hypotensive properties .
Cellular Effects
It is suggested that it may have intrinsic intraocular hypotensive activities .
Molecular Mechanism
It is known that dialkyl amides like 17-phenyl trinor Prostaglandin F2alpha diethyl amide resist conversion by corneal amidase, showing no detectable transformation into free acids .
Temporal Effects in Laboratory Settings
It is suggested that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is suggested that it may have threshold effects .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors .
Transport and Distribution
It is suggested that it may interact with various transporters or binding proteins .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost diethyl amide typically involves the modification of prostaglandin F2α. The key step is the conversion of the carboxyl group at the C-1 position to an N-diethyl amide. This can be achieved through a series of reactions including esterification, amidation, and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Bimatoprost diethyl amide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Bimatoprost diethyl amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the double bonds within the compound.
Substitution: Functional groups in the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Scientific Research Applications
Chemistry
In chemistry, Bimatoprost diethyl amide is used as a model compound to study the behavior of prostaglandin analogs. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity .
Biology
Biologically, Bimatoprost diethyl amide is studied for its effects on cellular pathways, particularly those involved in intraocular pressure regulation. It serves as a tool to understand the mechanisms of prostaglandin analogs in ocular tissues .
Medicine
In medicine, Bimatoprost diethyl amide is investigated for its potential to treat glaucoma and other conditions characterized by elevated intraocular pressure. Its ability to lower intraocular pressure makes it a promising candidate for therapeutic applications .
Industry
Industrially, Bimatoprost diethyl amide is used in the development of new ophthalmic drugs. Its synthesis and modification provide insights into the production of more effective and safer medications .
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: The parent compound, which has a carboxyl group instead of an N-diethyl amide.
Latanoprost: Another prostaglandin analog used for lowering intraocular pressure.
Travoprost: Similar to Bimatoprost, but with different structural modifications.
Uniqueness
Bimatoprost diethyl amide is unique due to its N-diethyl amide modification, which makes it resistant to corneal amidase activity. This resistance potentially enhances its stability and efficacy as an ocular hypotensive agent .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-diethylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3/b10-5-,19-18+/t22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCYBXRNLOTSU-JATUTAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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